molecular formula C11H14N2O B1609722 Indantadol CAS No. 202844-10-8

Indantadol

Cat. No.: B1609722
CAS No.: 202844-10-8
M. Wt: 190.24 g/mol
InChI Key: MNLULKBKWKTZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Indantadol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a competitive, reversible, and non-selective monoamine oxidase inhibitor, which means it inhibits the activity of monoamine oxidase enzymes that are involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine . Additionally, this compound functions as a low-affinity, non-competitive NMDA receptor antagonist, which means it binds to NMDA receptors and inhibits their activity, thereby modulating glutamatergic neurotransmission .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It exhibits neuroprotective effects by reducing neuronal damage and cell death in response to excitotoxicity and oxidative stress . This compound also affects cell signaling pathways by inhibiting NMDA receptor activity, which can lead to changes in calcium influx and downstream signaling cascades . Furthermore, it impacts gene expression by modulating the activity of transcription factors and other regulatory proteins involved in cellular metabolism and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its dual action as a monoamine oxidase inhibitor and NMDA receptor antagonist. By inhibiting monoamine oxidase, this compound increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can enhance mood and reduce pain perception . As an NMDA receptor antagonist, this compound inhibits the excitatory neurotransmission mediated by glutamate, thereby reducing neuronal excitability and preventing excitotoxicity . These combined actions contribute to its neuroprotective and analgesic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The drug exhibits good stability and minimal degradation under standard laboratory conditions . Long-term studies have shown that this compound maintains its neuroprotective and analgesic effects over extended periods, with no significant loss of efficacy . Some mild side effects such as dizziness and asthenia have been reported at higher doses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to provide significant neuroprotection and pain relief without causing adverse effects . At higher doses, some toxic effects such as decreased exploratory motility and mild sedation have been observed . These findings suggest that there is a threshold dose beyond which the adverse effects of this compound become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of neurotransmitters and amino acids . It interacts with enzymes such as monoamine oxidase and NMDA receptors, which play crucial roles in the regulation of neurotransmitter levels and synaptic transmission . This compound’s inhibition of monoamine oxidase leads to increased levels of serotonin, dopamine, and norepinephrine, which can affect metabolic flux and metabolite levels in the brain .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed orally and distributed throughout the body, including the central nervous system . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target tissues . The drug’s localization and accumulation in specific tissues are influenced by its binding affinity to NMDA receptors and monoamine oxidase enzymes .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it exerts its neuroprotective and analgesic effects . This compound is localized to synaptic terminals and neuronal cell bodies, where it interacts with NMDA receptors and monoamine oxidase enzymes . The drug’s activity and function are influenced by its targeting signals and post-translational modifications that direct it to specific compartments or organelles within neurons .

Preparation Methods

The synthesis of Indantadol involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with glycine to form N-(2,3-dihydro-1H-inden-2-yl)glycinamide. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction

Chemical Reactions Analysis

Indantadol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

    Chemistry: As a compound with unique chemical properties, Indantadol is of interest in synthetic organic chemistry for the development of new reactions and methodologies.

    Biology: this compound’s ability to inhibit monoamine oxidase and antagonize NMDA receptors makes it a valuable tool for studying neurotransmitter systems and neuroprotection.

    Medicine: this compound has been investigated for its potential to treat neuropathic pain, chronic cough, and other neurological conditions.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-ylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)7-13-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,13H,5-7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLULKBKWKTZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202844-10-8
Record name Indantadol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202844-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indantadol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202844108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indantadol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12664
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name INDANTADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3867B9SQP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indantadol
Reactant of Route 2
Reactant of Route 2
Indantadol
Reactant of Route 3
Reactant of Route 3
Indantadol
Reactant of Route 4
Reactant of Route 4
Indantadol
Reactant of Route 5
Indantadol
Reactant of Route 6
Reactant of Route 6
Indantadol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.